Cas no 2034508-65-9 (4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034508-65-9x500.png)
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiadiazole-5-carboxamide
- 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide
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- インチ: 1S/C13H13N7OS/c1-9-11(22-19-18-9)13(21)17-5-7-20-6-4-16-12(20)10-8-14-2-3-15-10/h2-4,6,8H,5,7H2,1H3,(H,17,21)
- InChIKey: IQIMHSDFQYPBFH-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C)N=N1)C(NCCN1C=CN=C1C1C=NC=CN=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 385
- トポロジー分子極性表面積: 127
- 疎水性パラメータ計算基準値(XlogP): -0.3
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-1132-3mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-1132-5mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-1132-50mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6502-1132-4mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6502-1132-15mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6502-1132-2μmol |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6502-1132-25mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6502-1132-100mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6502-1132-10μmol |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-1132-2mg |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide |
2034508-65-9 | 2mg |
$59.0 | 2023-09-08 |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide 関連文献
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamideに関する追加情報
Introduction to Compound with CAS No. 2034508-65-9 and Product Name: 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide
The compound with the CAS number 2034508-65-9 and the product name 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a thiadiazole core, which is known for its involvement in various pharmacological mechanisms.
Thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methyl group at the 4-position of the thiadiazole ring enhances the lipophilicity of the molecule, which can improve its membrane permeability and thus its bioavailability. Additionally, the amide functionality at the 5-position introduces a polar moiety that can interact favorably with biological targets. The compound's structure also features two nitrogen-containing heterocycles: pyrazine and imidazole. These heterocycles are well-documented for their ability to modulate enzyme activity and receptor binding, making them valuable in drug design.
The pyrazinyl and imidazolyl substituents in this compound contribute to its complex interactions with biological systems. Pyrazine derivatives are known for their role in inhibiting certain kinases and enzymes involved in cellular signaling pathways. On the other hand, imidazole-based compounds have been widely used in antifungal and anti-inflammatory drugs. The combination of these two heterocyclic systems in 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide suggests a multifaceted pharmacological profile that could be exploited for treating multiple conditions simultaneously.
Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its molecular structure. Virtual screening techniques have been employed to identify potential hits from large databases of chemical compounds. In this context, 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide has emerged as a promising candidate due to its predicted interactions with various targets relevant to human diseases.
One of the most intriguing aspects of this compound is its potential application in oncology research. Thiadiazole derivatives have shown promise as inhibitors of tyrosine kinases, which are overexpressed in many cancer cells. The pyrazinyl and imidazolyl moieties are particularly interesting because they can mimic natural substrates or inhibitors of these kinases. Preclinical studies have indicated that similar compounds can induce apoptosis in cancer cells while sparing healthy cells, suggesting a high therapeutic index.
In addition to its oncological potential, this compound has also been investigated for its antimicrobial properties. The structural features of thiadiazole derivatives contribute to their ability to disrupt bacterial cell wall synthesis and inhibit DNA replication. Recent research has highlighted the increasing problem of antibiotic resistance, making it crucial to develop novel antimicrobial agents. Compounds like 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide offer a fresh perspective by targeting unique pathways in microbial metabolism.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups efficiently. For instance, the construction of the thiadiazole ring can be achieved through cyclocondensation reactions between appropriate precursors under controlled conditions. Subsequent modifications such as alkylation and amidation are performed using established coupling techniques like Buchwald-Hartwig coupling for C-N bond formation.
The pharmacokinetic properties of 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety profile. Preliminary studies suggest that this compound exhibits moderate solubility in water and lipids, which could facilitate both oral and intravenous administration.
One of the most exciting developments in drug discovery is the integration of machine learning algorithms into virtual screening processes. These algorithms can analyze vast datasets to identify compounds with specific properties or biological activities. By leveraging such tools, researchers have been able to accelerate the identification of novel drug candidates significantly. In this regard, 4-methyl-N-{2-[2-(pyrazin - 2 - yl) - 1 H - imidazol - 1 - yl] ethyl} - 1 , 2 , 3 - thiadiaz ole - 5 - carboxamide stands out as a well-characterized molecule that warrants further exploration.
The future directions for research on this compound include both preclinical testing and optimization for clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into tangible therapeutic benefits for patients worldwide. As our understanding of disease mechanisms continues to evolve at a rapid pace, 4-methyl-N-{ } stands as an example of how innovative molecular design can lead to breakthroughs in medicine.
2034508-65-9 (4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide) 関連製品
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